

Application Note: Scalable Synthesis of 5-(Hydroxymethyl)uracil Hydrate

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Compound of Interest

Compound Name: 5-(Hydroxymethyl)-uracil hydrate

Cat. No.: B8462843

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Abstract

This application note details a robust, scalable protocol for the synthesis of 5-(Hydroxymethyl)uracil (5-hmU) hydrate, a critical intermediate in epigenetic research and nucleoside drug development. Unlike standard preparations that often yield mixtures or anhydrous forms, this guide focuses on the base-catalyzed hydroxymethylation of uracil using paraformaldehyde, optimized to favor the formation of the stable hydrate. We provide a self-validating workflow including reaction monitoring, crystallization strategies to ensure high purity (>98%), and comprehensive characterization data (NMR, HPLC, Melting Point).

Introduction & Strategic Analysis

Biological and Synthetic Significance

5-Hydroxymethyluracil (5-hmU) is a pyrimidine base of significant interest in two primary fields:

- **Epigenetics & DNA Damage:** It is a product of thymine oxidation and an intermediate in the TET-mediated demethylation of DNA. It serves as a biomarker for oxidative stress and is recognized by specific DNA glycosylases (e.g., SMUG1) for repair.

- **Medicinal Chemistry:** It serves as a versatile scaffold for the synthesis of antiviral nucleosides and amino acid analogs. The hydroxymethyl group provides a "handle" for further functionalization via halogenation or etherification.

Retrosynthetic Strategy

While 5-hmU can be accessed via enzymatic routes or acid-catalyzed hydrolysis of 5-(chloromethyl)uracil, these methods are often low-yielding or involve harsh conditions that degrade the product.

Selected Route: Base-Catalyzed Hydroxymethylation The most efficient and atom-economical route is the direct addition of formaldehyde to uracil in an alkaline aqueous medium (Cannizzaro-type conditions are avoided by temperature control).

- **Advantage:** Uses inexpensive reagents (Uracil, Paraformaldehyde, KOH).
- **Mechanism:** The N1-anion of uracil activates the C5 position for nucleophilic attack on formaldehyde.
- **Critical Control Point:** Temperature must be maintained between 50–60°C. Higher temperatures (>100°C) promote the formation of the side product 5,5'-methylenebisuracil (MBU).

Detailed Experimental Protocol

Materials & Reagents

Reagent	CAS No.[1][2]	Grade	Function
Uracil	66-22-8	>99%	Starting Material
Paraformaldehyde	30525-89-4	Reagent Grade	Formaldehyde Source
Potassium Hydroxide (KOH)	1310-58-3	Pellets, >85%	Base Catalyst
Hydrochloric Acid (HCl)	7647-01-0	37% (conc.)	Neutralization
Water	7732-18-5	Deionized (DI)	Solvent
Acetone	67-64-1	ACS Grade	Precipitation/Washing

Reaction Setup (Scale: 10 g Uracil basis)

- Vessel: 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and internal thermometer.
- Atmosphere: Nitrogen or Argon blanket (optional but recommended to prevent oxidation).

Step-by-Step Procedure

Phase 1: Reaction Initiation

- Dissolution: Charge the flask with KOH (3.3 g, 50 mmol) and Water (80 mL). Stir until fully dissolved.
- Addition of Uracil: Add Uracil (10.0 g, 89.2 mmol) to the alkaline solution. Stir at room temperature until the solution becomes clear (formation of potassium uracilate).
- Addition of Formaldehyde: Add Paraformaldehyde (3.5 g, ~116 mmol eq. formaldehyde).
 - Note: A slight excess (1.3 eq) of formaldehyde ensures complete conversion.
- Heating: Heat the mixture to 50–55°C. Maintain this temperature for 48–72 hours.
 - Monitoring: Monitor reaction progress by TLC (Eluent: n-Butanol/Acetic Acid/Water 5:2:3) or HPLC. The starting material (Uracil) spot ($R_f \sim 0.5$) should disappear, replaced by the

lower Rf product.

Phase 2: Workup and Isolation

- Concentration: If the volume is excessive, concentrate the solution under reduced pressure (rotary evaporator) at 50°C to approximately 40 mL.
- Neutralization: Cool the solution to room temperature. Slowly add conc. HCl dropwise with vigorous stirring until the pH reaches 6.5–7.0.
 - Observation: A white precipitate will begin to form as the solution becomes neutral.
- Precipitation: Add Acetone (40 mL) to the mixture and stir at 0°C (ice bath) for 2 hours to maximize precipitation.
 - Why Acetone? It reduces the solubility of the polar hydrate product in the aqueous phase, improving yield.
- Filtration: Filter the white solid using a Büchner funnel.
- Washing: Wash the filter cake with cold water (10 mL) followed by cold acetone (20 mL) to remove unreacted formaldehyde and salts.

Phase 3: Purification (Crystallization of the Hydrate)

To ensure the isolation of the hydrate form and remove trace salts:

- Dissolve the crude solid in the minimum amount of boiling Water (~100°C).
- Hot filter if any insoluble particles remain.
- Allow the solution to cool slowly to room temperature, then refrigerate at 4°C overnight.
- Collect the crystals by filtration.
- Drying: Dry the crystals in air or under mild vacuum (200 mbar) at room temperature.
 - Critical: Do NOT dry over P₂O₅ or at high temperatures (>80°C) under high vacuum, as this will dehydrate the compound to the anhydrous form.

Quality Control & Characterization

Physical Properties

- Appearance: White to off-white crystalline powder.
- Melting Point: >300°C (decomposes).[3]
 - Note: A sharp melting point is not observed; the material darkens and chars above 280°C.
- Solubility: Soluble in water (warm), DMSO; slightly soluble in ethanol; insoluble in ether/hexane.

Spectroscopic Data (Self-Validation)

Compare your isolated product against these standard values to confirm identity.

Table 1: NMR Characterization (DMSO-d₆)

Nucleus	Shift (δ ppm)	Multiplicity	Assignment
¹ H NMR	11.02	Singlet (br)	N3-H
	10.75	Singlet (br)	N1-H
	7.25	Singlet	C6-H (Diagnostic peak)
	4.95	Triplet/Broad	-OH (Hydroxyl)
	4.15	Doublet	-CH ₂ - (Hydroxymethyl)
¹³ C NMR	163.8	-	C4 (Carbonyl)
	151.2	-	C2 (Carbonyl)
	138.5	-	C6
	112.1	-	C5 (Quaternary)

|| 56.2 | - | -CH₂OH |[4][5]

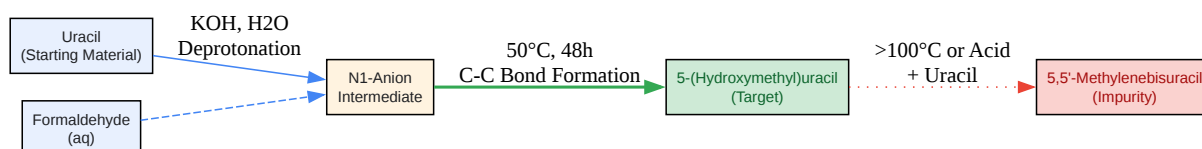
Purity Analysis (HPLC)

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5 μ m, 4.6 x 150 mm).
- Mobile Phase: 95% Water (0.1% Formic Acid) / 5% Methanol (Isocratic).
- Flow Rate: 1.0 mL/min.
- Detection: UV @ 260 nm.
- Retention Time: Uracil (~2.5 min), 5-hmU (~2.0 min). Note: 5-hmU is more polar and typically elutes earlier than Uracil on C18.

Visualizations

Reaction Mechanism & Pathway

The following diagram illustrates the base-catalyzed addition of formaldehyde to uracil and the potential side reaction pathway.

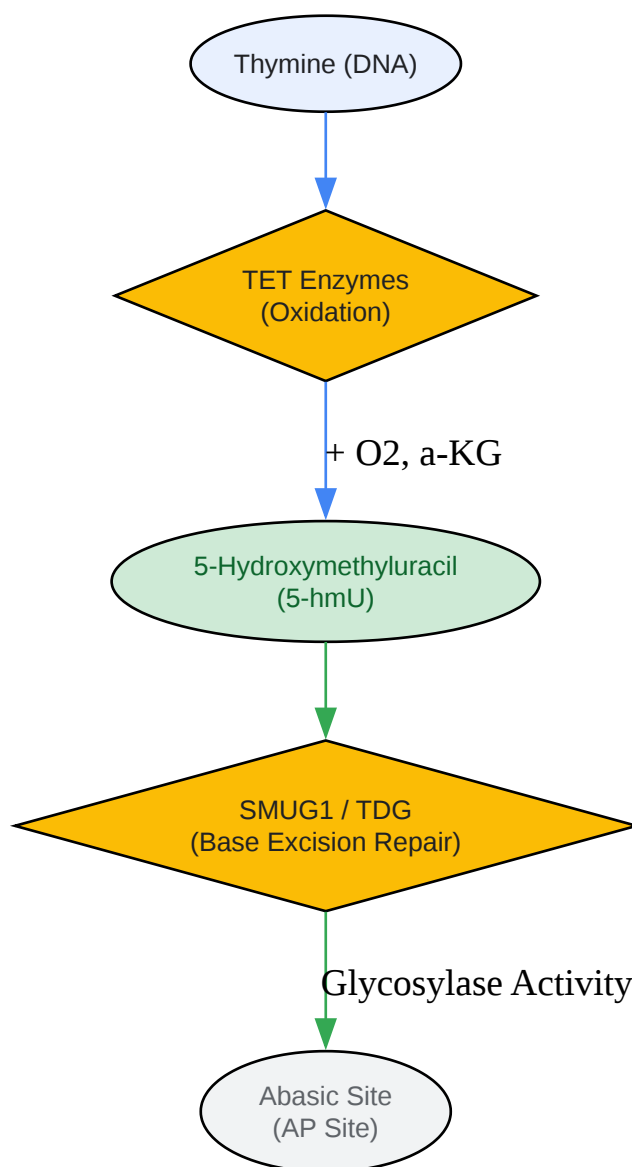


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Caption: Synthesis pathway showing the base-catalyzed conversion of Uracil to 5-hmU and the thermal risk of bis-uracil formation.

Biological Context (TET Pathway)

Understanding the biological origin of 5-hmU helps in designing relevant assays.[6]



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Caption: Biological generation of 5-hmU via TET-mediated oxidation of Thymine and subsequent repair.[6][7]

Troubleshooting & Optimization

Issue	Probable Cause	Corrective Action
Low Yield	Incomplete reaction or loss during filtration.	Increase reaction time to 72h. Ensure acetone is added to the aqueous layer to force precipitation.
Product is Yellow/Brown	Oxidation or caramelization of sugars (if using crude HCHO) or high temp.	Use Reagent Grade Paraformaldehyde. Ensure temp < 60°C. Recrystallize from water with activated charcoal.
Insoluble Impurity	Formation of Methylenebisuracil (MBU).	Filter the hot aqueous solution before cooling. MBU is much less soluble than 5-hmU.
Anhydrous Product	Over-drying.	Do not use desiccants like P ₂ O ₅ . Air dry at ambient humidity to retain the hydrate water.

Safety & Handling

- Formaldehyde: A known carcinogen and sensitizer. All weighing and transfers should be performed in a chemical fume hood.
- KOH: Corrosive. Wear gloves and eye protection.
- 5-hmU: Generally considered low toxicity but should be handled as a potential mutagen given its role in DNA modification.

References

- Synthesis Protocol Basis: Note: Adapted from industrial patent methodologies for labor
- Characterization Data (NMR & Properties)
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